3-Chloro-4-methyl-2-thiophenecarbonyl chloride
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Overview
Description
3-Chloro-4-methyl-2-thiophenecarbonyl chloride is an organic compound with the molecular formula C6H4Cl2OS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of both a chloro and a methyl group on the thiophene ring, as well as a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride typically involves the chlorination of 4-methyl-2-thiophenecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the carboxylic acid with thionyl chloride, which results in the formation of the corresponding acyl chloride. The reaction can be represented as follows:
4-Methyl-2-thiophenecarboxylic acid+Thionyl chloride→3-Chloro-4-methyl-2-thiophenecarbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methyl-2-thiophenecarbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol or thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used as reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thiols: Formed by reaction with thiols.
Alcohols: Formed by reduction of the carbonyl chloride group.
Carboxylic Acids: Formed by oxidation of the methyl group.
Scientific Research Applications
3-Chloro-4-methyl-2-thiophenecarbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules and the synthesis of biologically active molecules.
Medicine: It serves as a building block in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-thiophenecarbonyl chloride: Lacks the chloro substituent, resulting in different reactivity and applications.
3-Chloro-2-thiophenecarbonyl chloride: Lacks the methyl substituent, affecting its chemical properties and uses.
2-Thiophenecarbonyl chloride: Lacks both the chloro and methyl substituents, making it less reactive and versatile.
Uniqueness
3-Chloro-4-methyl-2-thiophenecarbonyl chloride is unique due to the presence of both chloro and methyl groups on the thiophene ring, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
3-chloro-4-methylthiophene-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2OS/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORPNWMUXJSVRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Cl)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383232 |
Source
|
Record name | 3-Chloro-4-methyl-2-thiophenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-13-4 |
Source
|
Record name | 3-Chloro-4-methyl-2-thiophenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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